Hexanitrosobenzene

Hydrogen‑free explosive Detonation products Zero‑hydrogen architecture

Hexanitrosobenzene (CAS 15834‑75‑0) is a completely hydrogen‑free high explosive with the empirical formula C₆N₆O₆ and a molecular weight of 252.10 g·mol⁻¹. Although historically formulated as 1,2,3,4,5,6‑hexanitrosobenzene, vibrational spectroscopy and X‑ray crystallography have established that the compound exists as the tetracyclic heterocycle benzotrifuroxan (BTF, also referred to as benzotris[1,2,5]oxadiazole 1,4,7‑trioxide) [REFS‑1] [REFS‑2].

Molecular Formula C6N6O6
Molecular Weight 252.1 g/mol
CAS No. 15834-75-0
Cat. No. B108136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanitrosobenzene
CAS15834-75-0
Synonymshexanitrosobenzene
Molecular FormulaC6N6O6
Molecular Weight252.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1N=O)N=O)N=O)N=O)N=O)N=O
InChIInChI=1S/C6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15
InChIKeyQJORNKIPCDPSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanitrosobenzene (CAS 15834-75-0) — Zero‑Hydrogen Benzotrifuroxan Explosive: Procurement & Differentiation Guide


Hexanitrosobenzene (CAS 15834‑75‑0) is a completely hydrogen‑free high explosive with the empirical formula C₆N₆O₆ and a molecular weight of 252.10 g·mol⁻¹. Although historically formulated as 1,2,3,4,5,6‑hexanitrosobenzene, vibrational spectroscopy and X‑ray crystallography have established that the compound exists as the tetracyclic heterocycle benzotrifuroxan (BTF, also referred to as benzotris[1,2,5]oxadiazole 1,4,7‑trioxide) [REFS‑1] [REFS‑2]. BTF is a CO‑balanced, hydrogen‑free secondary explosive with a crystalline density of 1.87 g·cm⁻³, a melting point of 195 °C, and a molar enthalpy of formation of +606 kJ·mol⁻¹ [REFS‑3] [REFS‑4]. Its performance parameters are broadly equivalent to those of HMX‑based explosives but with a distinctly different detonation isentrope, and it is sensitive to exploding bridgewire initiation [REFS‑5].

Why Hexanitrosobenzene (BTF) Cannot Be Interchanged with HMX, PETN, RDX, or Other In‑Class Explosives


Although BTF delivers detonation energy comparable to HMX, its complete absence of hydrogen — a feature shared by no other common secondary explosive — produces a fundamentally different detonation product composition: no water is formed in the reaction zone, resulting in a distinct product isentrope and a higher reaction‑zone temperature [REFS‑1] [REFS‑2]. This zero‑hydrogen architecture also enables applications that hydrogen‑containing explosives cannot address, most notably the synthesis of practically hydrogen‑free detonation nanodiamond [REFS‑3]. Simultaneously, BTF occupies a unique sensitivity niche — more sensitive than RDX, HMX, and CL‑20, yet comparable to or less sensitive than PETN — meaning that direct substitution without redesign of initiation trains or safety protocols carries unacceptable risk [REFS‑4]. The compound's thermal stability and storage‑life profile differ markedly from PETN, further precluding simple drop‑in replacement in long‑dwell detonator applications [REFS‑5]. These interdependent characteristics mean that no single analog can replicate BTF's combined performance envelope; the quantitative evidence below establishes exactly where BTF is irreplaceable.

Hexanitrosobenzene (BTF) — Quantitative Differentiation Evidence Against Closest Analogs


Complete Hydrogen‑Free Molecular Architecture: Unique Among All Common Secondary Explosives

BTF (C₆N₆O₆) is the only common secondary explosive that is entirely devoid of hydrogen. All major comparators — RDX (C₃H₆N₆O₆), HMX (C₄H₈N₈O₈), PETN (C₅H₈N₄O₁₂), TATB (C₆H₆N₆O₆), and CL‑20 (C₆H₆N₁₂O₁₂) — contain substantial hydrogen, which produces water in detonation products [REFS‑1]. In BTF detonation, the absence of water yields a higher reaction‑zone temperature and a fundamentally different product isentrope compared to HMX‑based explosives of equivalent energy output [REFS‑2]. This compositional difference is absolute and binary (0 wt% H vs. 1.8–2.7 wt% H for comparators) and cannot be approached by any hydrogen‑containing analog [REFS‑3].

Hydrogen‑free explosive Detonation products Zero‑hydrogen architecture Water‑free detonation

Thermal Stability and Storage Life Superiority Over PETN for Long‑Dwell Detonator Applications

The US Department of Energy patent (US 4,788,913) explicitly claims that BTF is more thermally stable than PETN for flying‑plate detonator applications, minimizing timing changes in detonators stored at elevated temperature or for extended periods [REFS‑1]. Independent kinetic studies report a critical temperature of thermal explosion for BTF of 257.33 °C [REFS‑2], compared to PETN's substantially lower thermal stability (melting point 141.3 °C with decomposition onset near 160–170 °C). BTF's storage life at 90–120 °C, extrapolated from kinetic parameters, is approximately 1.5 times that of PETN [REFS‑3]. The thermal strain tensor measurement range for BTF extends to 450 K, versus only 370 K for PETN, confirming superior structural integrity at elevated temperature [REFS‑4].

Thermal stability Storage life Detonator reliability PETN replacement

Heat of Explosion Surpasses HMX in Direct Calorimetric Measurement, with Trade‑Off in Acceleration Ability

In bomb calorimeter measurements, BTF yields a heat of explosion of 5903 kJ·kg⁻¹ [REFS‑1], which slightly surpasses HMX (approximately 5680–5700 kJ·kg⁻¹) [REFS‑2]. Direct experimental comparison by Dolgoborodov et al. confirmed that BTF outperforms HMX in heat of explosion but is inferior in acceleration ability as measured by the copper casing expansion (T‑20) method and Gurney energy [REFS‑3]. The Chapman‑Jouguet pressure for BTF was measured at 33.8 GPa and 34.5 GPa at charge densities of 1.82 and 1.84 g·cm⁻³, respectively, with a CJ temperature of 3990–4170 K [REFS‑3] [REFS‑4]. For comparison, HMX at its theoretical maximum density (~1.91 g·cm⁻³) delivers a detonation velocity of ~9.10 km·s⁻¹ and detonation pressure of ~39 GPa — higher than BTF's 8.61 km·s⁻¹ and ~34.5 GPa at lower density — but with a lower heat of explosion [REFS‑2].

Heat of explosion HMX comparison Calorimetric measurement Gurney energy Detonation performance

Detonation Performance and Reaction Violence Substantially Exceed TATB, with Higher Reaction Frequency at Elevated Temperature

ReaxFF molecular dynamics simulations at 3500 K demonstrate that BTF decomposes with a higher reaction frequency than TATB, indicating greater reaction violence [REFS‑1]. This computational finding is consistent with the large gap in measured detonation parameters: BTF delivers a detonation velocity of 8.49 km·s⁻¹, detonation pressure of 36 GPa, and detonation temperature of 4170 K, compared to TATB's 7.76 km·s⁻¹, 29.1 GPa, and 3250 K, respectively [REFS‑1] [REFS‑2]. The velocity difference of +0.73 km·s⁻¹ (~9.4%) and pressure difference of +6.9 GPa (~23.7%) are substantial. Additionally, heavier carbon clusters form in TATB decomposition compared to BTF, consistent with TATB's greater insensitivity but slower energy release [REFS‑3]. The critical detonation diameters of highly dispersed BTF fall in the 0.06–0.8 mm range, qualifying it for micro‑scale detonation applications where TATB's larger critical diameter is prohibitive [REFS‑4].

BTF vs TATB Reaction violence Detonation parameters ReaxFF molecular dynamics Insensitive high explosive comparison

Impact Sensitivity Precisely Positioned Between PETN and RDX — Enabling Fine‑Graded Initiation Train Design

The Sandia National Laboratories assessment places BTF's impact sensitivity as comparable to or slightly less than that of PETN, and slightly greater (i.e., more sensitive) than RDX, HMX, and CL‑20 [REFS‑1]. Independent analysis corroborates this, ranking BTF precisely between PETN and RDX in the secondary explosive sensitivity spectrum [REFS‑2]. The impact sensitivity of BTF has been measured at 2.8 J in cocrystal studies, consistent with its intermediate position [REFS‑3]. This sensitivity profile is distinct from all comparators: PETN is more sensitive (and used as a benchmark for sensitive secondary explosives), while RDX, HMX, and CL‑20 are progressively less sensitive. BTF's intermediate sensitivity, combined with its high energy output and small critical detonation diameter, enables initiation of relatively insensitive main charges while maintaining manageable handling risks — a combination not available from any single‑compound alternative [REFS‑4].

Impact sensitivity BTF sensitivity ranking Secondary explosive safety Initiation train design

Unique Hydrogen‑Free Detonation Nanodiamond (DND) Synthesis Capability with Quantified Yield

BTF is the only common explosive capable of producing practically hydrogen‑free detonation nanodiamond (HFND) because it is the sole hydrogen‑free secondary explosive [REFS‑1]. Detonation of BTF yields nanodiamond particles via a two‑stage mechanism in which liquid carbon droplets (0.1–1.0 μm diameter) form in the high‑temperature detonation products and subsequently crystallize into the diamond phase [REFS‑2]. The detonation nanodiamond (DND) yield from hydrogen‑free benzotrifuroxane has been quantitatively determined for the first time at 1.88 wt% [REFS‑3]. In contrast, all hydrogen‑containing explosives (RDX, HMX, TNT, TATB) produce nanodiamond contaminated with hydrogen (typically 0.5–1.5 wt% H), originating from water and hydrocarbon species in the detonation products [REFS‑1] [REFS‑4]. The resulting HFND from BTF is a prospective material for neutron‑optical applications and other uses where hydrogen contamination is detrimental [REFS‑4].

Detonation nanodiamond Hydrogen‑free nanodiamond BTF detonation synthesis Neutron‑optical materials DND yield

Hexanitrosobenzene (BTF) — Evidence‑Backed Procurement Application Scenarios


High‑Temperature, Long‑Dwell Detonators for Nuclear and Aerospace Initiation Systems

BTF's thermal stability advantage over PETN — including a ~1.5× longer storage life at 90–120 °C and a critical thermal explosion temperature of 257.33 °C — directly supports its selection for flying‑plate detonators in nuclear weapon initiation systems and aerospace pyrotechnic devices where detonators must survive extended dwell at elevated ambient temperatures without timing drift [REFS‑1] [REFS‑2]. The US Department of Energy patent (US 4,788,913) explicitly claims BTF as the preferred explosive pellet material for this application, citing minimized timing changes compared to PETN‑based detonators [REFS‑1].

Synthesis of Practically Hydrogen‑Free Detonation Nanodiamond for Neutron‑Optical and Quantum Materials

BTF is uniquely capable of producing hydrogen‑free detonation nanodiamond (HFND) via direct detonation synthesis, with an experimentally determined DND yield of 1.88 wt% [REFS‑3] [REFS‑4]. The resulting nanodiamond, formed through liquid carbon droplet crystallization at 0.1–1.0 μm scale, is free of the hydrogen contamination (0.5–1.5 wt%) that plagues nanodiamond derived from RDX, TNT, or other hydrogen‑containing explosives [REFS‑3]. This material is a prospective candidate for neutron‑optical components, quantum sensing substrates, and high‑thermal‑conductivity electronic interfaces where hydrogen impurities degrade performance [REFS‑5].

Explosive Initiation Trains and Detonation Networks Requiring Fine‑Graded Sensitivity Control

BTF's impact sensitivity, positioned between PETN and RDX, combined with a detonation energy output comparable to HMX, makes it the compound of choice for initiation trains that must reliably trigger insensitive main charges (e.g., TATB‑based formulations) while avoiding the handling hazards of more sensitive primaries [REFS‑6] [REFS‑7]. BTF has been successfully deployed in detonating cord charges, as a performance modifier for Composition B, and as a core component in explosive logic networks where its small critical detonation diameter (0.06–0.8 mm for highly dispersed material) enables miniaturized channel designs [REFS‑7] [REFS‑8].

High‑Energy Cocrystal Engineering Platforms for Reduced‑Sensitivity Munitions

BTF's high detonation energy (heat of explosion 5903 kJ·kg⁻¹, detonation velocity 8.61 km·s⁻¹) coupled with its well‑characterized crystal structure and electron‑deficient aromatic system make it an ideal coformer for energetic cocrystal design [REFS‑9]. BTF‑based cocrystals with TNT, DNB, TNA, and nitroaniline derivatives have been demonstrated to modulate impact sensitivity while preserving detonation performance, with measured cocrystal detonation velocities in the 7115–7373 m·s⁻¹ range and detonation pressures of 20–24 GPa [REFS‑10]. For procurement supporting next‑generation insensitive munition development, BTF is a strategic starting material whose cocrystallization chemistry is uniquely versatile among hydrogen‑free explosives.

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